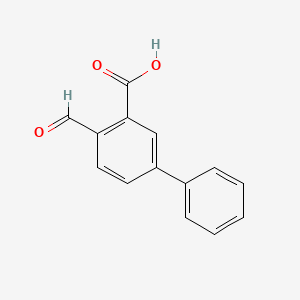
4-Formylbiphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formylbiphenyl-3-carboxylic acid is a chemical compound that belongs to the class of aromatic carboxylic acidsThis compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylbiphenyl-3-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
4-Formylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4-Carboxybiphenyl-3-carboxylic acid.
Reduction: 4-Hydroxymethylbiphenyl-3-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学的研究の応用
4-Formylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Nanotechnology: Acts as a surface modifier to promote the dispersion of metallic nanoparticles or carbon nanostructures.
Biochemical Research: Serves as a fluorescent probe for sensing and imaging biomolecules like proteins, DNA, and RNA.
Pharmaceutical Research: Utilized in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the synthesis of polymers and resins.
作用機序
The mechanism of action of 4-Formylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biochemical applications, it can act as a fluorescent probe by binding to target biomolecules and emitting fluorescence. This interaction provides valuable information about the presence, location, and behavior of the target biomolecules.
類似化合物との比較
Similar Compounds
4’-Formylbiphenyl-4-carboxylic acid: Similar structure but with the formyl group at a different position.
3-Aldehydosalicylic Acid: Used in the synthesis of Schiff base ligands.
4-(Furan-2-yl)benzoic acid: Investigated as potential inhibitors of xanthine oxidase.
Uniqueness
4-Formylbiphenyl-3-carboxylic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis and its use as a fluorescent probe in biochemical research highlight its distinctiveness.
特性
分子式 |
C14H10O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-formyl-5-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-12-7-6-11(8-13(12)14(16)17)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChIキー |
HVWSVVCLWMOMPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















